molecular formula C6H8BrNO B15235837 (S)-1-(5-Bromofuran-2-YL)ethan-1-amine

(S)-1-(5-Bromofuran-2-YL)ethan-1-amine

Cat. No.: B15235837
M. Wt: 190.04 g/mol
InChI Key: OCIQPHWLYHBYNK-BYPYZUCNSA-N
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Description

(S)-1-(5-Bromofuran-2-YL)ethan-1-amine is a chiral amine compound featuring a brominated furan ring. Chiral amines are important in the synthesis of pharmaceuticals and agrochemicals due to their ability to interact with biological systems in a stereospecific manner.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Bromofuran-2-YL)ethan-1-amine typically involves the bromination of a furan derivative followed by the introduction of the amine group. One possible route is:

    Bromination: Starting with furan, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amination: The brominated furan can then undergo a nucleophilic substitution reaction with an amine source, such as ammonia or an amine derivative, under suitable conditions to introduce the ethan-1-amine group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of safer reagents, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Bromofuran-2-YL)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The brominated furan ring can be reduced to form a more saturated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or other amine groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or thiols in the presence of a base.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Saturated amines.

    Substitution: Hydroxylated, thiolated, or aminated derivatives.

Scientific Research Applications

    Chemistry: As a building block in organic synthesis, particularly in the synthesis of chiral compounds.

    Biology: As a ligand in the study of enzyme-substrate interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its chiral nature.

    Industry: As an intermediate in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(5-Bromofuran-2-YL)ethan-1-amine would depend on its specific application. In biological systems, it might interact with enzymes or receptors in a stereospecific manner, influencing biochemical pathways. The brominated furan ring could also participate in various interactions, such as hydrogen bonding or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(5-Bromofuran-2-YL)ethan-1-amine: The enantiomer of the compound, which might have different biological activity.

    1-(5-Bromofuran-2-YL)ethan-1-amine: The racemic mixture containing both (S) and ® enantiomers.

    1-(5-Chlorofuran-2-YL)ethan-1-amine: A similar compound with a chlorine atom instead of bromine.

Uniqueness

(S)-1-(5-Bromofuran-2-YL)ethan-1-amine is unique due to its specific stereochemistry and the presence of a brominated furan ring, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C6H8BrNO

Molecular Weight

190.04 g/mol

IUPAC Name

(1S)-1-(5-bromofuran-2-yl)ethanamine

InChI

InChI=1S/C6H8BrNO/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3/t4-/m0/s1

InChI Key

OCIQPHWLYHBYNK-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(O1)Br)N

Canonical SMILES

CC(C1=CC=C(O1)Br)N

Origin of Product

United States

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